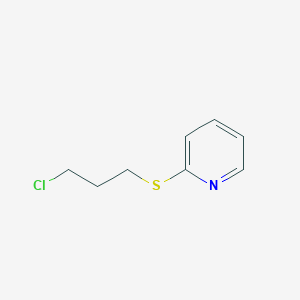
1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)-
Descripción general
Descripción
1-Hydroxymethyl-3-cyano-1H-pyrole is a heterocyclic organic compound characterized by a five-membered ring structure containing nitrogen. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure, which includes a hydroxymethyl group and a cyano group, contributes to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxymethyl-3-cyano-1H-pyrole can be synthesized through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxymethyl-3-cyano-1H-pyrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or sulfonylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxymethyl-3-cyano-1H-pyrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carbonitrile, 1-(hydroxymethyl)- involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the cyano group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to diverse biological effects .
Comparación Con Compuestos Similares
- 1-Hydroxymethyl-3-cyano-1H-indole
- 1-Hydroxymethyl-3-cyano-1H-pyrrole-2-carboxylic acid
Comparison: 1-Hydroxymethyl-3-cyano-1H-pyrole is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted applications .
Conclusion
1-Hydroxymethyl-3-cyano-1H-pyrole is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it a valuable tool for researchers and industrial applications. Continued exploration of its properties and applications will likely yield new insights and innovations.
Propiedades
Fórmula molecular |
C6H6N2O |
|---|---|
Peso molecular |
122.12 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C6H6N2O/c7-3-6-1-2-8(4-6)5-9/h1-2,4,9H,5H2 |
Clave InChI |
FSQBYOAEQYXSFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1C#N)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Bicyclo[2.2.1]hept-2-ylamino)-propionic acid ethyl ester](/img/structure/B8394112.png)



![5-Benzyl-3-methyl-6-propyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B8394136.png)




